Cas no 25876-10-2 (D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)
![D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- structure](https://www.kuujia.com/scimg/cas/25876-10-2x300.png)
25876-10-2 structure
Product Name:D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
CAS No:25876-10-2
Molecular Formula:C21H43N5O7
Molecular Weight:477.59542
CID:255690
D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Properties
Names and Identifiers
-
- D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®
- Gentamicin C1 Pentaacetate Salt
- (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-methylaminoethyl]oxan-2-yl]oxy-2-hydroxy-cyclohexyl]oxy-5-methyl-4-methylamino-oxane-3,5-diol
- gentamicin C1
- Gentamycin C1
-
- InChIKey: CEAZRRDELHUEMR-URQXQFDESA-N
- Inchi: InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
- SMILES: CNC([C@@H]1CC[C@@H](N)[C@@H](O[C@@H]2[C@@H](N)C[C@@H](N)[C@H](O[C@H]3OC[C@](C)(O)[C@H](NC)[C@H]3O)[C@H]2O)O1)C
Computed Properties
- Exact Mass: 477.31600
Experimental Properties
- LogP: -0.44480
- PSA: 199.73000
- Melting Point: 125-130°C
- Specific Rotation: D25 +158°
D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD20462-1mg |
Gentamicin C1 Pentaacetate Salt |
25876-10-2 | ≥ 98% | 1mg |
$381.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207711-1 mg |
Gentamicin C1 Pentaacetate Salt, |
25876-10-2 | ≥90% | 1mg |
¥2,933.00 | 2023-07-10 |
D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Synthesis
D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Related Literature
-
Abhilash Reddy Malipeddi,Kausik Sarkar Soft Matter, 2021,17, 8523-8535
-
Jing Zhang,Jing Li,Xin Feng,Ming Kong,Zhao-Bo Hu,You-Xuan Zheng,You Song Chem. Commun., 2019,55, 12873-12876
-
Xinjie Yang,Hao Wang,Yanhua Zhang,Weike Su,Jingbo Yu Green Chem., 2022,24, 4557-4565
-
Yuanting Xu,Dandan Yuan,Jianxu Bao,Yi Xie,Min He,Zhengqiang Shi,Shengqiu Chen,Chao He J. Mater. Chem. A, 2018,6, 13359-13372
-
Alaa S. Abd-El-Aziz,Christian Agatemor,Nola Etkin,Rabin Bissessur J. Mater. Chem. C, 2017,5, 2268-2281
-
Franz René Kogler,Myhedin Jupa,Michael Puchberger,Ulrich Schubert J. Mater. Chem., 2004,14, 3133-3138
-
Hai-Xia Zhang,Tian Wen,Dong-Sheng Li Inorg. Chem. Front., 2016,3, 263-267
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Min Jia,Jingjing Liu,Jinghua Zhang Analyst, 2019,144, 573-578
25876-10-2 (D-Streptamine,O-2-amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-a-D-ribo-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-) Related Products
- 1403-66-3((2R,3R,4S,5R)-2-[(1S,2R,3S,4S,6S)-4,6-Diamino-3-[(2S,3S,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
- 52093-21-7(Micronomicin)
- 49751-51-1((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
- 49863-47-0(D-Streptamine,O-2-amino-2,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)
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